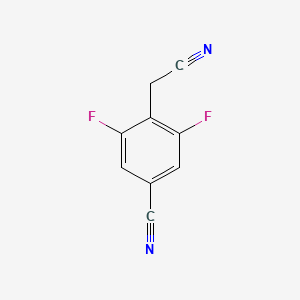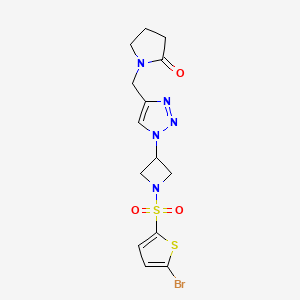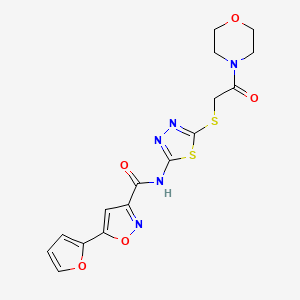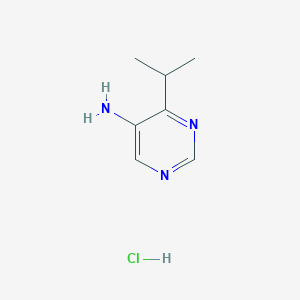![molecular formula C15H12ClN5O2S B2798680 2-[3-[(2-Chlorophenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamide CAS No. 902874-58-2](/img/structure/B2798680.png)
2-[3-[(2-Chlorophenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-[(2-Chlorophenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamide, also known as Sulfamethoxazole, is an antibiotic that is commonly used to treat bacterial infections. It belongs to the sulfonamide class of antibiotics and is often used in combination with trimethoprim to create a powerful antibiotic known as co-trimoxazole. Sulfamethoxazole is a widely used antibiotic due to its effectiveness against a broad range of bacterial infections, including urinary tract infections, pneumonia, and bronchitis.
作用機序
2-[3-[(2-Chlorophenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamidezole works by inhibiting the synthesis of folic acid in bacteria, which is essential for the production of DNA and RNA. By inhibiting this process, sulfamethoxazole prevents the bacteria from replicating and spreading, allowing the body's immune system to fight off the infection.
Biochemical and Physiological Effects
2-[3-[(2-Chlorophenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamidezole has been shown to have a number of biochemical and physiological effects on the body. It can cause a decrease in the levels of certain vitamins, such as folic acid and vitamin K, which can lead to side effects such as anemia and bleeding disorders. 2-[3-[(2-Chlorophenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamidezole can also cause liver damage and allergic reactions in some individuals.
実験室実験の利点と制限
2-[3-[(2-Chlorophenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamidezole is a widely used antibiotic in laboratory experiments due to its effectiveness against a broad range of bacterial infections. It is often used in combination with other antibiotics to create a more powerful treatment regimen. However, sulfamethoxazole can have side effects on laboratory animals, such as liver damage and allergic reactions, which can limit its use in certain experiments.
将来の方向性
There are a number of potential future directions for research on sulfamethoxazole. One area of research could focus on the development of new antibiotics that are more effective against bacterial infections and have fewer side effects. Another area of research could focus on the use of sulfamethoxazole in the treatment of other diseases, such as malaria and toxoplasmosis. Finally, research could focus on the development of new synthesis methods for sulfamethoxazole that are more efficient and environmentally friendly.
合成法
2-[3-[(2-Chlorophenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamidezole is synthesized through a multi-step process that involves the reaction of 4-aminobenzenesulfonamide with 2-chloro-N-(2-hydroxyethyl)acetamide. The resulting compound is then reacted with 2-chloro-N-(2-methyl-4-oxo-1,2,3,4-tetrahydropteridin-7-yl)acetamide to produce the final product. The synthesis of sulfamethoxazole is a complex process that requires careful control of reaction conditions to ensure a high yield and purity of the final product.
科学的研究の応用
2-[3-[(2-Chlorophenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamidezole has been extensively studied for its antibacterial properties and has been found to be effective against a wide range of bacterial infections. It is often used in combination with other antibiotics to create a more powerful treatment regimen. 2-[3-[(2-Chlorophenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamidezole has also been studied for its potential use in the treatment of other diseases, such as malaria and toxoplasmosis.
特性
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O2S/c16-10-4-2-1-3-9(10)7-21-14(23)12-13(19-6-5-18-12)20-15(21)24-8-11(17)22/h1-6H,7-8H2,(H2,17,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUKZJSNKIUHJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=NC=CN=C3N=C2SCC(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({3-[(2-Chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2798599.png)


![(E)-N-[(2R)-1-(2,3-Dihydro-1H-inden-5-yl)propan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2798603.png)


![[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetic acid](/img/structure/B2798606.png)
![N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2798608.png)
![2-Oxa-5-azaspiro[3.5]non-7-ene](/img/structure/B2798610.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2798612.png)
![N-isopropyl-N-[3-(methylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]propanamide](/img/structure/B2798613.png)


![3-Iodo-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2798618.png)